N-cyclopentyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
CAS No.:
Cat. No.: VC12989653
Molecular Formula: C11H15N5
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15N5 |
|---|---|
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | N-cyclopentyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
| Standard InChI | InChI=1S/C11H15N5/c1-8-13-14-11-7-6-10(15-16(8)11)12-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,15) |
| Standard InChI Key | UIKSRKIYBZEYRG-UHFFFAOYSA-N |
| SMILES | CC1=NN=C2N1N=C(C=C2)NC3CCCC3 |
| Canonical SMILES | CC1=NN=C2N1N=C(C=C2)NC3CCCC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a triazole ring (a five-membered ring with three nitrogen atoms) fused to a pyridazine ring (a six-membered di-nitrogen aromatic system). The 3-methyl group on the triazole and the N-cyclopentylamine moiety at position 6 of the pyridazine distinguish it from related derivatives. The cyclopentyl group introduces steric bulk and lipophilicity, influencing its interaction with biological targets.
Key structural identifiers include:
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IUPAC Name: N-Cyclopentyl-3-methyl- triazolo[4,3-b]pyridazin-6-amine
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Canonical SMILES: CC1=NN=C2N1N=C(C=C2)NC3CCCC3
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InChIKey: UIKSRKIYBZEYRG-UHFFFAOYSA-N
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of N-cyclopentyl-3-methyl- triazolo[4,3-b]pyridazin-6-amine typically involves a multi-step process:
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Cyclization: Formation of the triazolopyridazine core via acid-catalyzed cyclization of hydrazide precursors. For example, p-toluenesulfonic acid in toluene at 110°C facilitates ring closure .
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Amine Substitution: Introduction of the cyclopentylamine group through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. Diisopropylethylamine in DMF is commonly employed as a base for SNAr .
A representative synthesis route is illustrated below:
Structural Analogues and Derivatives
Modifications to the cyclopentyl group or triazole methyl substituent yield derivatives with varied biological activities. For instance:
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N-Cyclooctyl analogue: Larger ring size increases lipophilicity but may reduce target binding affinity due to steric hindrance.
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3-Ethyl substituent: Enhances metabolic stability but decreases solubility.
| Compound | Target (IC50) | Solubility (μg/mL) | logP |
|---|---|---|---|
| N-Cyclopentyl derivative | BTK (Pending) | ~15 (Predicted) | 2.1 |
| N-Cyclooctyl derivative | Kinase X (1.26 μM) | ~8 | 3.4 |
| 3-Ethyl analogue | Kinase Y (0.47 μM) | ~10 | 2.8 |
Applications in Medicinal Chemistry
Drug Discovery Scaffold
The compound’s rigid triazolopyridazine core serves as a versatile scaffold for designing inhibitors of enzymes and receptors. Its synthetic accessibility allows for rapid generation of derivatives, enabling structure-activity relationship (SAR) studies.
Targeted Therapy Development
Ongoing research explores its utility in:
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Infectious Diseases: Targeting bacterial DNA gyrase or viral proteases.
Future Research Directions
Mechanistic Studies
Elucidating the compound’s mode of action via X-ray crystallography or cryo-EM could reveal binding interactions with BTK or other targets.
Preclinical Optimization
Improving solubility through prodrug formulations or hydrophilic substituents (e.g., hydroxyl groups) may enhance bioavailability.
Toxicity Profiling
Comprehensive in vitro and in vivo toxicology studies are needed to assess hepatic metabolism and off-target effects.
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